molecular formula C11H18N4O B1481262 1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2098109-85-2

1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1481262
CAS No.: 2098109-85-2
M. Wt: 222.29 g/mol
InChI Key: XPLVGKPQMULJQF-UHFFFAOYSA-N
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Description

1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that features a piperidine ring, a triazole ring, and an aldehyde functional group The piperidine ring is a six-membered heterocyclic structure containing one nitrogen atom, while the triazole ring is a five-membered ring containing three nitrogen atoms

Biochemical Analysis

Biochemical Properties

1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the piperidine moiety is known to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase . The triazole ring can form hydrogen bonds and π-π interactions with proteins, potentially affecting their function . The aldehyde group can form Schiff bases with amino groups in proteins, leading to covalent modifications . These interactions highlight the compound’s potential as a versatile biochemical tool.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key proteins involved in signal transduction . Additionally, it can influence gene expression by binding to transcription factors or modifying histones . The compound’s impact on cellular metabolism may involve altering enzyme activities or metabolic fluxes . These effects underscore its potential utility in cellular biology research.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to enzymes and proteins through hydrogen bonding, π-π interactions, and covalent modifications . It may inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, the compound can modulate gene expression by interacting with transcription factors or modifying chromatin structure . These molecular interactions provide insights into its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions but may degrade under others, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained modifications to cellular processes, highlighting the importance of temporal considerations in experimental design.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating neurotransmitter levels or enhancing cognitive function . At high doses, it may cause toxic or adverse effects, including neurotoxicity or hepatotoxicity . These dosage-dependent effects underscore the importance of careful dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may undergo oxidation, reduction, or conjugation reactions, leading to the formation of metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, providing insights into its overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization within specific cellular compartments can influence its activity and function . Understanding these transport and distribution mechanisms is essential for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves multiple steps

Properties

IUPAC Name

1-[(1-ethylpiperidin-3-yl)methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-2-14-5-3-4-10(6-14)7-15-8-11(9-16)12-13-15/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLVGKPQMULJQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC(C1)CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
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1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 3
1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 4
1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 5
1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 6
Reactant of Route 6
1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

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